molecular formula C21H16N4O4S3 B2477649 Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1040654-22-5

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No.: B2477649
CAS No.: 1040654-22-5
M. Wt: 484.56
InChI Key: KDIABOUADQWMGR-UHFFFAOYSA-N
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Description

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a benzoate ester and a thioacetamido linker. This structure combines multiple pharmacophoric elements: the thiazolo-pyrimidine scaffold is associated with diverse biological activities (e.g., antimicrobial, anticancer) , while the benzoate ester and thioether groups may enhance solubility and metabolic stability.

Properties

CAS No.

1040654-22-5

Molecular Formula

C21H16N4O4S3

Molecular Weight

484.56

IUPAC Name

methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

KDIABOUADQWMGR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C21H18N4O3S3
Molecular Weight 470.58 g/mol
CAS Number 1021264-09-4

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The thiazolo[4,5-d]pyrimidine moiety is known for its ability to inhibit specific kinases and other enzymes that play critical roles in cell signaling and proliferation.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that derivatives of thiazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting tumor growth in vitro and in vivo .
  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. Its thioamide group is believed to enhance its interaction with bacterial enzymes, leading to effective inhibition of growth. In vitro tests indicate significant activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Research indicates that compounds with similar structures can reduce inflammatory markers in cell cultures and animal models. They may inhibit the production of pro-inflammatory cytokines through the modulation of NF-kB signaling pathways .

Case Studies

  • Anticancer Evaluation :
    • A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound .
  • Antimicrobial Testing :
    • In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were lower than those of commonly used antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of thiazolo-pyrimidine derivatives. Key analogues include:

Compound Name/Structure Key Substituents Molecular Weight Synthesis Method Notable Properties References
Target Compound 7-oxo, 3-phenyl, 2-thioxo, thioacetamido-benzoate ~522.6* Not explicitly described in evidence; likely involves coupling of thiol intermediates Hypothesized enhanced solubility due to ester moiety; structural rigidity from fused rings
5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) Coumarin (6-hydroxy-2-oxochromene), thieno-pyrimidine ~700.8* Microwave-assisted condensation of benzaldehyde, thiourea, and acetic acid Enhanced π-π stacking potential due to coumarin; higher molecular complexity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Trimethoxybenzylidene, ethyl ester 494.55 Reflux with chloroacetic acid and sodium acetate Flattened boat conformation; dihedral angle (80.94°) between fused rings
N1-(3-(4-Methoxyphenyl)-7-oxo-5-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-2(3H)-ylidene)-4-methyl-N2-phenylbenzimidamide (7c) 4-Methoxyphenyl, benzimidamide ~540.6* Reaction with benzoyl chloride High thermal stability (mp 314–315°C); strong carbonyl IR absorption (1680 cm⁻¹)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-Thiadiazole, phenylcarbamoyl 369.40 Not described in evidence Lower molecular weight; simpler heterocyclic system

*Molecular weights estimated based on structural formulas.

Physical and Crystallographic Properties

  • Conformational flexibility : The target compound’s thiazolo[4,5-d]pyrimidine core may adopt a puckered conformation similar to ’s derivative (flattened boat), influenced by steric effects of the 3-phenyl group .
  • Intermolecular interactions : Unlike ’s compound, which forms C–H···O hydrogen-bonded chains , the target compound’s thioether and ester groups may promote hydrophobic interactions or sulfur-mediated crystal packing.

Functional Group Effects

  • Thioether vs. thiadiazole : The target compound’s thioacetamido linker differs from ’s 1,3,4-thiadiazole, which lacks a sulfur bridge. This may alter redox behavior or metal-binding capacity .
  • Ester groups : The methyl benzoate in the target compound vs. ethyl esters () or carbamoyl groups () could modulate lipophilicity and bioavailability .

Preparation Methods

Formation of the Thiazolo[4,5-d]pyrimidine Core

The thiazolo[4,5-d]pyrimidine scaffold is synthesized via cyclocondensation reactions between thiazole-2-amines and β-diketones or α,β-unsaturated carbonyl compounds. A representative method involves reacting 4-phenylthiazole-2-amine with acetylacetone in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This reaction proceeds under reflux in acetonitrile, yielding the intermediate 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone after 2–3 hours. For the target compound, modifications to this protocol are necessary to introduce the 7-oxo and 2-thioxo groups.

Key steps include:

  • Thiomorpholine Derivative Preparation : Thiomorpholine is synthesized by reacting cysteamine with formaldehyde, followed by oxidation to introduce the sulfhydryl group.
  • Pyrazinyl Thioether Formation : The thioether linkage is established via nucleophilic substitution between the thiomorpholine derivative and 2-chloropyrazine under basic conditions.

Optimization of Reaction Conditions

Catalysts and Solvents

The choice of catalyst and solvent significantly impacts reaction efficiency. For cyclocondensation, camphorsulfonic acid (CSA) in ethanol at 60°C achieves a 79% yield, outperforming alternatives like p-TsOH or AlCl₃. Polar aprotic solvents such as DMF enhance solubility but may lead to side reactions, whereas ethanol balances reactivity and safety.

Table 1: Catalyst Screening for Cyclocondensation

Catalyst Solvent Temperature (°C) Yield (%)
CSA EtOH 60 79
p-TsOH Toluene 120 14
AlCl₃ EtOH Reflux Trace

Temperature and Time

Optimal cyclization occurs at 60°C for 3 hours, as prolonged heating (>5 hours) degrades the product. Lower temperatures (25°C) result in incomplete reactions, while higher temperatures (>100°C) promote decomposition.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance heat and mass transfer. A tubular reactor with a residence time of 30 minutes achieves 85% conversion, compared to 65% in batch processes.

Purification Techniques

Crude product purification combines liquid-liquid extraction with silica gel chromatography. Ethyl acetate/hexane (1:1) elutes impurities, while gradient elution (up to 3:1 ethyl acetate/hexane) isolates the target compound in >95% purity.

Table 2: Industrial vs. Laboratory-Scale Yields

Parameter Laboratory Scale Industrial Scale
Yield (%) 79 85
Purity (%) 95 99
Reaction Time (h) 3 0.5

Analytical Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : The thiazolo-pyrimidine proton resonates at δ 8.24 ppm as a singlet, confirming aromaticity. The methylthio group appears at δ 2.86 ppm.
  • IR : Peaks at 1678 cm⁻¹ (C=O) and 1566 cm⁻¹ (C=N) validate the core structure.

Chromatographic Purity

HPLC analysis using a C18 column (MeCN/H₂O, 70:30) shows a retention time of 6.2 minutes with 99.2% purity.

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